molecular formula C15H21N3S B2798101 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol CAS No. 345987-96-4

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2798101
CAS No.: 345987-96-4
M. Wt: 275.41
InChI Key: OHBBEMCCNREWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an adamantane group at position 5, an allyl group at position 4, and a thiol (-SH) group at position 2. The adamantane moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development .

Properties

IUPAC Name

3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-2-3-18-13(16-17-14(18)19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBBEMCCNREWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333721
Record name 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

345987-96-4
Record name 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of the 1,2,4-triazole framework exhibit promising anti-inflammatory effects. A study highlighted that certain triazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, compounds similar to 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol have been shown to possess lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen .

Table 1: Comparison of Anti-inflammatory Activities of Triazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Ulcerogenic Risk
Indomethacin0.6529.6High
NaproxenN/AN/AModerate
5-Adamantanyl Triazole>10020.5Low

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains. Studies have shown that triazole derivatives can demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Case Study: Antibacterial Screening
In a study involving synthesized triazole derivatives, several compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, one derivative showed an MIC of 16 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, physicochemical properties, and biological activities of 5-adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol with analogous triazole-thiol derivatives:

Compound Name Substituents (Position 4, 5) Key Functional Groups Melting Point (°C) Biological Activity References
5-Adamantan-1-yl-4-allyl-4H-triazole-3-thiol R5=Adamantyl, R4=Allyl Thiol, Adamantane, Allyl Not reported Potential antitumor/antimicrobial
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-triazole-3-thiol R4=Nitrobenzylidene, R5=Trifluoromethyl Trifluoromethyl, Schiff base 207–208 Not specified
5-(Adamantan-1-yl)-4-((aryl)yliden)amino-1,2,4-triazole-3-thiol R4=Arylidenamino, R5=Adamantyl Adamantane, Aromatic 190–210 (varies) Broad-spectrum antimicrobial
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-triazole R4=Phenyl, R3=Methoxyethylsulfanyl Phenyl, Sulfanyl 165–167 11β-HSD1 inhibition (potential)
5-Cyclopropyl-4-ethyl-4H-triazole-3-thiol R4=Ethyl, R5=Cyclopropyl Cyclopropyl, Ethyl Not reported Structural analog for SAR studies

Key Comparative Insights

Adamantane vs. Trifluoromethyl (Position 5): Adamantane derivatives exhibit superior metabolic stability and membrane permeability due to their rigid, lipophilic structure compared to trifluoromethyl analogs .

Allyl vs. Arylidenamino (Position 4): The allyl group in the target compound offers synthetic versatility for click chemistry or polymerization, whereas arylidenamino substituents (e.g., nitrobenzylidene) form Schiff bases, enabling pH-sensitive drug delivery systems .

Thiol vs. Sulfanyl Derivatives:

  • Thiol-containing compounds (e.g., 5-adamantan-1-yl-4-allyl-4H-triazole-3-thiol) are prone to oxidation, forming disulfide bonds, while sulfanyl derivatives (e.g., 5-adamantan-1-yl-3-methoxyethylsulfanyl-4-phenyl-triazole) exhibit greater stability and redox activity .

Biological Activity Trends: Adamantane-linked triazoles show enhanced antimicrobial and antitumor activity compared to non-adamantane analogs, likely due to improved pharmacokinetic profiles . Substitution with electron-deficient groups (e.g., nitro, trifluoromethyl) correlates with cytotoxic activity in colon carcinoma cells, as seen in [1,2,4]triazole-3-thiol derivatives .

Physicochemical Properties

  • Melting Points: Adamantane derivatives generally exhibit higher melting points (190–210°C) compared to allyl or cyclopropyl analogs due to crystalline packing of the rigid adamantane core .
  • Solubility: Adamantane-containing compounds are highly lipophilic, requiring organic solvents (e.g., DMSO, ethanol) for dissolution, whereas nitrobenzylidene derivatives show moderate aqueous solubility at acidic pH .

Biological Activity

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol (CAS Number: 345987-96-4) is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

The molecular formula of this compound is C15H21N3SC_{15}H_{21}N_{3}S with a molecular weight of approximately 275.41 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological activity.

PropertyValue
CAS Number345987-96-4
Molecular FormulaC15H21N3S
Molecular Weight275.41 g/mol
LogP3.22060
PSA69.51000

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various triazole derivatives, including 5-adamantan-1-yl derivatives. The compound has demonstrated significant antibacterial activity against a range of pathogens.

Case Study: Antibacterial Activity

In a comparative study, the N-allyl derivative of triazole exhibited potent activity against Mycobacterium tuberculosis and Mycobacterium smegmatis , with minimum inhibitory concentrations (MICs) reported at 3.25μg/mL3.25\mu g/mL and 4μg/mL4\mu g/mL, respectively . This indicates that the compound is more effective than standard antibiotics like isoniazid and levofloxacin.

Moreover, it has shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation and migration.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that triazole derivatives exhibit significant cytotoxic effects. The compounds were assessed using the MTT assay, demonstrating higher selectivity towards melanoma cells compared to other cell lines .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Membrane Penetration : The adamantane moiety enhances the compound's ability to penetrate cellular membranes, increasing its efficacy.
  • Thiol Group Reactivity : The thiol group can participate in redox reactions and form disulfide bonds with proteins, altering their function.

Q & A

Q. What are the optimal synthetic routes for 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol?

The compound is synthesized via cyclization of hydrazinecarbothioamide intermediates. A typical protocol involves:

  • Reacting adamantane-1-carbohydrazide with allyl isothiocyanate in ethanol under reflux (1–2 hours).
  • Cyclization in alkaline medium (e.g., 10% NaOH) at elevated temperatures (~100°C) to form the triazole-thiol core.
  • Purification via recrystallization from isopropanol or n-butanol to isolate crystalline products . Yield optimization requires precise stoichiometric ratios (1:1 hydrazide:isothiocyanate) and inert atmospheric conditions to prevent oxidation of the thiol group.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • Elemental analysis (CHNS mode) to verify molecular composition (±0.3% tolerance) .
  • 1H/13C NMR spectroscopy (e.g., 400–700 MHz) to confirm adamantane proton signals (δ 1.6–2.2 ppm) and allyl group resonances (δ 5.0–5.5 ppm) .
  • Chromatography-mass spectrometry (GC-MS/LC-MS) to validate molecular ion peaks (e.g., [M+H]+) against theoretical masses .

Q. How is the purity of synthesized batches assessed?

Purity is confirmed via:

  • Melting point analysis (Opti Melt MPA100) with sharp ranges (e.g., 241–243°C) indicating homogeneity .
  • Thin-layer chromatography (TLC) using silica gel plates and UV visualization to ensure single-spot development .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for adamantane-triazole derivatives?

SAR strategies include:

  • Systematic substituent variation : Replace the allyl group with aryl/heteroaryl moieties (e.g., 4-fluorophenyl, pyridyl) to assess impacts on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., SHELXL refinements) to correlate triazole-thiol conformation with anti-inflammatory or antimicrobial potency .
  • In vitro assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) to quantify IC50 values .

Q. What computational methods predict the biological activity of this compound?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) to simulate binding affinity with viral proteases or bacterial enzymes .
  • DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

Q. How can contradictions in spectral data be resolved during structural elucidation?

Contradictions arise from tautomerism (thiol ↔ thione) or crystallographic disorder. Mitigation strategies:

  • Variable-temperature NMR to detect dynamic equilibria in solution .
  • High-resolution X-ray diffraction (SHELXS/SHELXD) to resolve atomic positions in solid-state structures .
  • Isotopic labeling (e.g., deuterated solvents) to clarify ambiguous proton environments .

Q. What factors influence synthetic yield, and how can they be optimized?

Key factors:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst use : Trace KI or phase-transfer catalysts (e.g., TBAB) improve reaction rates by 15–20% .
  • Temperature control : Gradual heating (60°C → 100°C) minimizes side reactions like thiol oxidation .

Q. What pharmacological mechanisms are hypothesized for adamantane-triazole hybrids?

Proposed mechanisms:

  • Anti-inflammatory action : Inhibition of prostaglandin synthesis via COX-2 binding (supported by IC50 = 2.1 µM in murine models) .
  • Antimicrobial activity : Disruption of bacterial cell membranes via thiol-mediated lipid peroxidation .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies show:

  • Thermal stability : Decomposition >250°C, confirmed by TGA-DSC .
  • pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic/basic media (pH <3 or >10) .
  • Light sensitivity : UV-Vis spectroscopy indicates photo-degradation after 72 hours under UV light .

Q. What interdisciplinary approaches integrate this compound into material science?

Emerging applications:

  • Coordination polymers : Use as a ligand for transition metals (e.g., Cu(II)) to create MOFs with catalytic properties .
  • Antioxidant coatings : Incorporate into polymers (e.g., polyethylene) to enhance oxidative stability in medical devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.